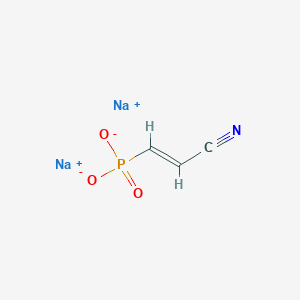
Pyrazolyltetrafluoropriopionic acid Cs salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolyltetrafluoropriopionic acid Cs salt is a chemical compound with the molecular formula C6H3CsF4N2O2. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, and is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolyltetrafluoropriopionic acid Cs salt typically involves the reaction of pyrazole with tetrafluoropropionic acid in the presence of cesium carbonate (Cs2CO3) as a base. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazolyltetrafluoropriopionic acid Cs salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolyltetrafluoropriopionic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various pyrazolyl derivatives, which can be further modified for specific applications.
Applications De Recherche Scientifique
Pyrazolyltetrafluoropriopionic acid Cs salt has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated pyrazoles on biological systems.
Industry: The compound is used in the chemical industry for the synthesis of various fluorinated organic compounds.
Mécanisme D'action
Pyrazolyltetrafluoropriopionic acid Cs salt is similar to other fluorinated pyrazole derivatives, such as Imidazolyltetrafluoropropionic acid Cs salt and Benzimidazolyltetrafluoropropionic acid Cs salt. it is unique in its specific structure and properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill.
Comparaison Avec Des Composés Similaires
Imidazolyltetrafluoropropionic acid Cs salt
Benzimidazolyltetrafluoropropionic acid Cs salt
Phenylsulfanyltetrafluoropropionic acid Cs salt
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
IUPAC Name |
cesium;2,2,3,3-tetrafluoro-3-pyrazol-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2O2.Cs/c7-5(8,4(13)14)6(9,10)12-3-1-2-11-12;/h1-3H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRCQLLAPDXWDX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(C(C(=O)[O-])(F)F)(F)F.[Cs+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3CsF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














